molecular formula C12H13NO B13850926 5-propan-2-yl-1H-indole-2-carbaldehyde

5-propan-2-yl-1H-indole-2-carbaldehyde

Cat. No.: B13850926
M. Wt: 187.24 g/mol
InChI Key: YYIZTLJYLQRDLM-UHFFFAOYSA-N
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Description

5-propan-2-yl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired indole compound . Another approach involves the reaction of indole with chloropropanol in an organic solvent, followed by purification steps such as crystallization .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-propan-2-yl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-propan-2-yl-1H-indole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-propan-2-yl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbaldehyde
  • Indole-5-carboxaldehyde
  • 1H-indole-2-carboxylic acid

Uniqueness

5-propan-2-yl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties that make it suitable for specific applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-propan-2-yl-1H-indole-2-carbaldehyde

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-8,13H,1-2H3

InChI Key

YYIZTLJYLQRDLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2)C=O

Origin of Product

United States

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